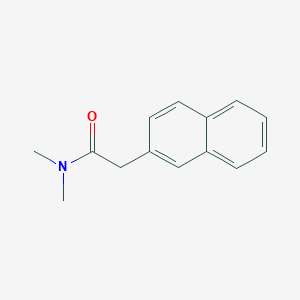
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide, also known as BCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to bind to the benzodiazepine receptor, which is a receptor that plays a role in anxiety and depression.
Biochemical and Physiological Effects:
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to reduce inflammation and pain in animal models. In addition, 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its diverse biological activity. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit antitumor, anti-inflammatory, and analgesic effects, making it a potential candidate for various therapeutic applications. However, one of the limitations of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide involves the reaction of 3-bromo-4-chlorobenzoyl chloride with N-methyl-N-(3-phenylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO/c1-20(11-5-8-13-6-3-2-4-7-13)17(21)14-9-10-16(19)15(18)12-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSLCJLGQPHDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromo-5-chlorobenzoyl)-cyclopropylamino]acetic acid](/img/structure/B6635493.png)

![2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol](/img/structure/B6635506.png)
![3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B6635507.png)
![4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635517.png)
![2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6635518.png)
![(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635524.png)
![(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635529.png)
![2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)

![N-[(5-bromothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B6635553.png)

![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)